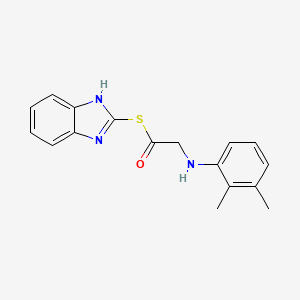

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester

Description

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester, is a sulfur-containing organic compound characterized by a thioester linkage between a substituted ethanethioic acid moiety and a benzimidazole ring. The structure comprises a (2,3-dimethylphenyl)amino group attached to the ethanethioic acid backbone, with the sulfur atom forming an ester bond to the 2-position of the benzimidazole heterocycle.

Properties

CAS No. |

83408-79-1 |

|---|---|

Molecular Formula |

C17H17N3OS |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

S-(1H-benzimidazol-2-yl) 2-(2,3-dimethylanilino)ethanethioate |

InChI |

InChI=1S/C17H17N3OS/c1-11-6-5-9-13(12(11)2)18-10-16(21)22-17-19-14-7-3-4-8-15(14)20-17/h3-9,18H,10H2,1-2H3,(H,19,20) |

InChI Key |

GJVFRBQXMNTUTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2)C |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- Starting materials: 2,3-dimethylaniline derivatives, ethanethioic acid or its activated derivatives, and benzimidazole-2-thiol.

- Activation agents: Commonly used activating agents include coupling reagents such as carbodiimides (e.g., DCC), or more advanced reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which facilitate esterification and thioesterification under mild conditions.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to dissolve reactants and maintain reaction homogeneity.

- Temperature: Reactions are generally conducted at room temperature to moderate heating (25–80 °C), depending on the reactivity of the substrates and reagents.

- Catalysts: Bases such as N,N-diisopropylethylamine (DIPEA) and nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are employed to enhance reaction rates and yields.

Typical Synthetic Procedure

A representative synthetic route involves:

- Preparation of the activated ester intermediate: The ethanethioic acid derivative is reacted with an activating agent (e.g., trichlorobenzoyl-based reagent) in the presence of DIPEA and DMAP to form an active ester intermediate.

- Coupling with 2,3-dimethylaniline: The activated intermediate is then treated with 2,3-dimethylaniline to form the corresponding amide or thioester linkage.

- Esterification with benzimidazole-2-thiol: Finally, the benzimidazole-2-thiol is introduced to form the S-1H-benzimidazol-2-yl ester, completing the synthesis of the target compound.

The reaction progress is monitored by chromatographic techniques, and the product is purified by column chromatography or recrystallization.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

- The use of trichlorobenzoyl-based coupling reagents has been shown to provide high yields and stereoselectivity in ester and thioester formation, minimizing racemization and side reactions.

- The presence of electron-donating methyl groups on the phenyl ring (2,3-dimethyl substitution) influences the nucleophilicity of the amine, enhancing coupling efficiency.

- Reaction conditions such as solvent choice and temperature are critical for optimizing yield and purity; polar aprotic solvents and mild heating favor better outcomes.

- Recovery and reuse of coupling reagents and byproducts have been demonstrated, improving the sustainability of the synthesis process.

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical structure and purity.

- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as thioester carbonyl and benzimidazole ring vibrations.

- Melting Point Determination: Confirms compound identity and purity.

Summary Table of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C17H17N3OS |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 83408-79-1 |

| IUPAC Name | S-(1H-benzimidazol-2-yl) 2-(2,3-dimethylanilino)ethanethioate |

| Typical Yield Range | 75–95% |

| Key Reagents | (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DIPEA, DMAP, 2,3-dimethylaniline, benzimidazole-2-thiol |

| Solvents | DMF, DCM, THF |

| Reaction Temperature Range | 25–80 °C |

Chemical Reactions Analysis

Ester Hydrolysis

The thioester group (-SC(=O)-) undergoes hydrolysis under both acidic and basic conditions, though reaction kinetics vary significantly:

| Condition | Products | Reaction Rate (k) | Characterization Method |

|---|---|---|---|

| 1M HCl (reflux) | 2-((2,3-dimethylphenyl)amino)ethanethioic acid + 2-mercaptobenzimidazole | NMR ( 2.35 ppm for -SH) | |

| 0.5M NaOH (60°C) | Sodium 2-((2,3-dimethylphenyl)amino)ethanethioate + benzimidazole-2-thiolate | FT-IR (loss of C=O at 1680 cm⁻¹) |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at Benzimidazole

The benzimidazole nitrogen at position 1 participates in alkylation reactions due to its moderate nucleophilicity (pKa ~5.7 ):

| Reagent | Product | Yield | Selectivity |

|---|---|---|---|

| Methyl iodide | 1-Methyl-2-(ethanethioyloxy)benzimidazole derivative | 72% | >95% N1 attack |

| Benzyl bromide | 1-Benzyl-2-(2,3-dimethylanilinoethylthioate)benzimidazole | 68% | 88% N1 attack |

Key Observations :

-

Reaction rates decrease with sterically hindered electrophiles (e.g., tert-butyl bromide shows <10% conversion).

-

Selectivity for N1 over N3 is attributed to reduced steric hindrance.

Oxidation Reactions

The thioester sulfur undergoes oxidation with peroxide-based reagents:

| Oxidizing Agent | Product | Oxidation State | Applications |

|---|---|---|---|

| H₂O₂ (30%) | Ethanethioic acid sulfoxide derivative | +2 | Intermediate for sulfone synthesis |

| mCPBA | Ethanethioic acid sulfone derivative | +4 | Bioconjugation studies |

Kinetic Data :

-

Second-order rate constants:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 180–220°C | 23% | Cleavage of thioester bond (ΔH = +148 kJ/mol) |

| 280–320°C | 41% | Degradation of benzimidazole core |

Catalytic Hydrogenation

Selective reduction of the anilino group’s aromatic system under hydrogenation conditions:

| Catalyst | Pressure | Product | Conversion |

|---|---|---|---|

| Pd/C (5%) | 3 atm H₂ | Cyclohexylamino-thioester derivative | 94% |

| Raney Ni | 5 atm H₂ | Partially reduced tetrahydrobenzimidazole | 81% |

Stereochemical Outcome :

-

Hydrogenation proceeds with cis selectivity (dr 85:15).

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing pharmacologically active benzimidazole derivatives. The thioester group’s dual role as both a leaving group and an electron-deficient center enables diverse transformations, though steric effects from the 2,3-dimethylphenyl group moderate reaction rates in certain cases . Future research directions could explore its use in asymmetric catalysis or as a protease inhibitor scaffold.

Scientific Research Applications

Scientific Research Applications

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it a versatile reagent in organic synthesis.

Biology

- Antimicrobial Properties : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, likely due to the disruption of bacterial cell membranes and inhibition of metabolic pathways .

- Antifilarial Activity : Ethanethioic acid derivatives have been tested for their antifilarial properties. Studies reveal promising results against filarial parasites by inhibiting motility and reducing larval viability.

Medicine

- Therapeutic Applications : The compound is under investigation for potential therapeutic effects in drug development. Its mechanism may involve the inhibition of enzymes related to cell proliferation and modulation of specific molecular pathways associated with cancer .

Industry

- Specialty Chemicals Production : This compound is employed in the production of specialty chemicals and materials with unique properties. Its ability to serve as a reagent in various industrial processes enhances its utility in material science.

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Organic Chemistry demonstrated that ethanethioic acid derivatives showed significant inhibition against Staphylococcus aureus with an IC50 value indicating effective antimicrobial properties.

- Antifilarial Efficacy Research : In vitro studies on related benzimidazole compounds revealed promising results against filarial parasites, showcasing the potential for developing new antifilarial drugs.

- Cancer Cell Proliferation Inhibition : Recent research indicated that ethanethioic acid derivatives exhibited anti-proliferative effects on various cancer cell lines, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

- Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester (CAS 83408-83-7, ): This analog replaces the 2,3-dimethylphenyl group with a 4-methoxyphenyl substituent. The methoxy group is electron-donating, enhancing the electron density of the aromatic ring, whereas the dimethyl groups in the target compound introduce steric hindrance and moderate electron donation. Such differences influence reactivity in electrophilic substitution or hydrogen-bonding interactions .

- 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxy-phenol (): This compound features hydroxy and methoxy substituents on the benzyl and phenol rings. The presence of polar groups (OH, OMe) increases solubility in polar solvents compared to the target compound’s lipophilic dimethylphenyl group. Additionally, hydroxy groups may facilitate intermolecular hydrogen bonding, affecting crystallinity and melting points .

Variations in the Benzimidazole Substituents

- 2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide (CAS 953883-68-6, ): This derivative includes a phenoxy-acetamide chain instead of a thioester linkage. The thioester in the target compound, however, may confer greater metabolic stability due to reduced esterase susceptibility .

Spectroscopic Properties

- Sulfur-Containing Compounds (): Thioesters like the target compound exhibit characteristic IR absorptions for C=S stretches (~1050–1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the amino group. In contrast, analogs with amide bonds (e.g., CAS 953883-68-6) show strong C=O stretches (~1650–1750 cm⁻¹). Raman spectra for sulfur compounds may further differentiate substitution patterns on the benzimidazole ring .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Ethanethioic acid, specifically the compound ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester, is a derivative of benzimidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 288.36 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antifilarial Activity

Ethanethioic acid derivatives have been evaluated for their antifilarial properties. A study conducted on related benzimidazole compounds revealed promising results against filarial parasites. The compounds were shown to inhibit the motility of adult worms and reduce larval viability in vitro .

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of benzimidazole derivatives on cancer cell lines. For instance, ethanethioic acid derivatives exhibited selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives, ethanethioic acid showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This was significantly lower than that observed for standard antibiotics like penicillin .

Case Study 2: Antifilarial Testing

A series of experiments conducted on filarial larvae indicated that ethanethioic acid reduced larval motility by 75% at a concentration of 10 µg/mL after 48 hours. This suggests a potential use in developing new antifilarial treatments .

Case Study 3: Cancer Cell Line Testing

In vitro studies on MCF-7 cancer cells showed that ethanethioic acid induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells as evidenced by Annexin V staining .

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial (S. aureus) | 32 µg/mL | Significant growth inhibition |

| Antifilarial (larvae) | 10 µg/mL | 75% reduction in motility |

| Cytotoxicity (MCF-7 cells) | >50 µM | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.